molecular formula C12H15BrN2 B8270379 5-Bromospiro[indoline-3,4'-piperidine] CAS No. 944899-21-2

5-Bromospiro[indoline-3,4'-piperidine]

Cat. No.: B8270379
CAS No.: 944899-21-2
M. Wt: 267.16 g/mol
InChI Key: RCYIQUPDHVPOHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromospiro[indoline-3,4'-piperidine] is a spirocyclic compound featuring a fused indoline and piperidine system with a bromine substituent at the 5-position of the indoline ring. This structural motif is recognized as a "privileged scaffold" in medicinal chemistry due to its versatility in binding diverse biological targets . The bromine atom at position 5 enhances electronic and steric properties, influencing both pharmacokinetic and pharmacodynamic profiles. This compound and its derivatives have shown significant promise in oncology, particularly as kinase inhibitors targeting c-Met and ALK, with demonstrated efficacy in preclinical models . Additionally, spiro[indoline-3,4'-piperidine] derivatives have been explored for insecticidal activity, highlighting their broad applicability .

Scientific Research Applications

Medicinal Chemistry

5-Bromospiro[indoline-3,4'-piperidine] has been investigated for its potential as a therapeutic agent in various diseases:

  • Antitumor Activity : Preliminary studies indicate that this compound exhibits significant antitumor properties. In vitro tests have shown its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism may involve enzyme inhibition and modulation of signaling pathways related to cell survival.
  • Antimicrobial Properties : The compound demonstrates notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism may include the inhibition of bacterial enzymes or disruption of cellular integrity .
  • Neuroprotective Effects : Research indicates that 5-Bromospiro[indoline-3,4'-piperidine] could inhibit reactive oxygen species production in neuronal cell lines, suggesting potential applications in preventing neurodegenerative diseases like Alzheimer's .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions such as:

  • Oxidation : Introducing additional functional groups to enhance biological activity.
  • Reduction : Modifying existing functional groups or removing the bromine atom.
  • Substitution : Replacing the bromine atom with other nucleophiles to create derivatives with tailored properties .

These reactions enable the development of novel compounds with specific biological activities.

Anticancer Study

A recent thesis explored several N-heterocyclic compounds for their anticancer activity. Among these, 5-Bromospiro[indoline-3,4'-piperidine] was highlighted for its ability to selectively inhibit tumor cell proliferation without affecting healthy cells .

Neuroprotection Study

In vitro studies demonstrated that this compound significantly reduced cell death and improved viability under oxidative stress conditions. This suggests its potential utility in treating neurodegenerative disorders .

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

5-Fluoro-spiro[indoline-3,4'-piperidine]

  • Synthesis : Synthesized via Boc-protection strategies, as seen in tert-butyl 5-fluoro-spiro[indoline-3,4'-piperidine]-1'-carboxylate hydrochloride .
  • Activity: Fluorine’s electronegativity improves metabolic stability and membrane permeability.

4-Bromospiro[indoline-3,4'-piperidin]-2-one

  • Structure : Bromine at position 4 introduces steric hindrance near the piperidine ring, altering conformational flexibility.
  • Safety : Classified with GHS warnings (H302, H315, H319) for acute toxicity and irritation, similar to 5-bromo derivatives .

7-Bromospiro[indoline-3,4'-piperidine]

  • Applications : Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate is used in drug discovery intermediates but lacks reported kinase inhibition data .

Non-Halogenated Analogues

1'-Methyl-2-oxospiro[indoline-3,4'-piperidine]

  • Synthesis : Prepared via dianion alkylation and cyclization (35% yield over 8 steps) .
  • Activity : The 2-oxo group and methyl substituent enhance solubility but reduce kinase inhibition potency compared to 5-bromo derivatives. Compound 5b (SMU-B), a 5-bromo analog, achieves single-digit nM inhibition of c-Met/ALK, whereas methyl-substituted variants show weaker cellular activity .

tert-Butyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate

  • Role : The tert-butyl carbamate group aids in synthetic intermediates but is cleaved in vivo, limiting direct biological activity .

Key Findings :

  • The 5-bromo substituent in SMU-B enhances kinase binding affinity and selectivity compared to non-halogenated or methylated analogs.
  • Fluorine substitution improves metabolic stability but may compromise steric interactions critical for kinase inhibition .

Properties

IUPAC Name

5-bromospiro[1,2-dihydroindole-3,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2/c13-9-1-2-11-10(7-9)12(8-15-11)3-5-14-6-4-12/h1-2,7,14-15H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYIQUPDHVPOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678281
Record name 5-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944899-21-2
Record name 5-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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